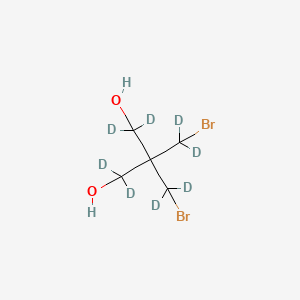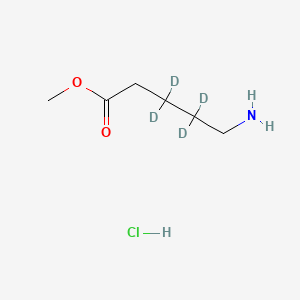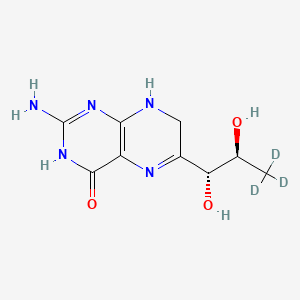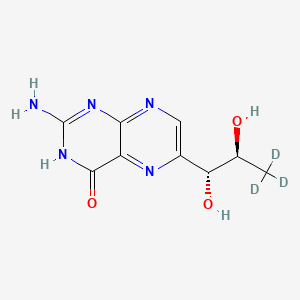![molecular formula C17H11N3O2 B565154 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215454-66-2](/img/new.no-structure.jpg)
9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a pyrido[3,4-b]indole core structure with a nitrophenyl group attached, making it a valuable scaffold for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method involves the coupling of a boronic acid derivative with a halogenated pyrido[3,4-b]indole under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
科学的研究の応用
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 has several scientific research applications:
作用機序
The mechanism of action of 9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The nitrophenyl group may also play a role in the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its potential as a pharmacophore and its ability to interact with various biological targets .
特性
CAS番号 |
1215454-66-2 |
|---|---|
分子式 |
C17H11N3O2 |
分子量 |
293.318 |
IUPAC名 |
9-(2,3,5,6-tetradeuterio-4-nitrophenyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)13-7-5-12(6-8-13)19-16-4-2-1-3-14(16)15-9-10-18-11-17(15)19/h1-11H/i5D,6D,7D,8D |
InChIキー |
XJFIJMUNORMRCD-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)[N+](=O)[O-])C=NC=C3 |
同義語 |
Nitrophenylnorharman-d4; 9-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)










